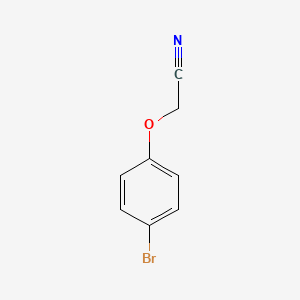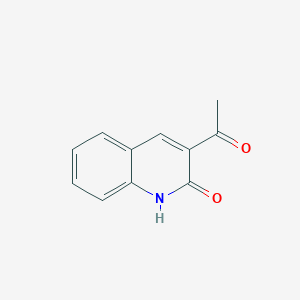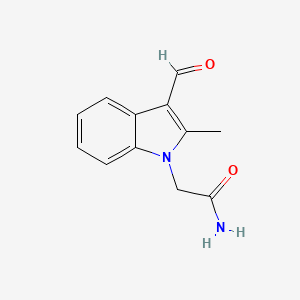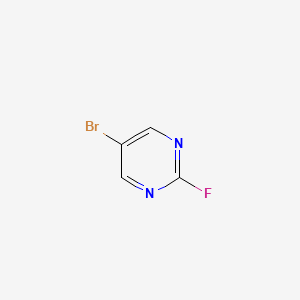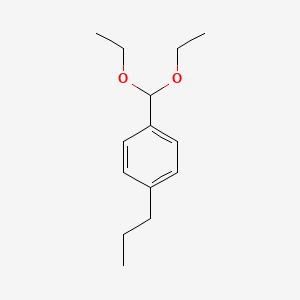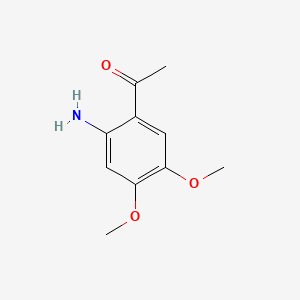
3-Bromo-1-(trimethylsilyl)-1-propyne
Vue d'ensemble
Description
3-Bromo-1-(trimethylsilyl)-1-propyne is an organosilicon compound with the molecular formula C6H11BrSi It is characterized by the presence of a bromine atom and a trimethylsilyl group attached to a propyne backbone
Mécanisme D'action
Target of Action
3-Bromo-1-(trimethylsilyl)-1-propyne, also known as (3-Bromoprop-1-yn-1-yl)trimethylsilane, is primarily used in the synthesis of organyl selenides . The primary targets of this compound are organylselenolates and sodium selenide .
Mode of Action
The compound interacts with its targets through a reaction process. It reacts with organylselenolates and sodium selenide to produce organyl [3- (trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis [3- (trimethylsilyl) prop-2-yn-1-yl] selenide .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the synthesis of organyl selenides . This pathway leads to the production of previously unknown organyl [3- (trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis [3- (trimethylsilyl) prop-2-yn-1-yl] selenide .
Result of Action
The result of the action of this compound is the efficient and selective synthesis of previously unknown organyl [3- (trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis [3- (trimethylsilyl) prop-2-yn-1-yl] selenide . These compounds could have potential applications in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-1-(trimethylsilyl)-1-propyne can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-propyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-(trimethylsilyl)-1-propyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as organometallic reagents, to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: The triple bond in the propyne moiety can participate in addition reactions with electrophiles, leading to the formation of new functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically carried out in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used, often in the presence of a catalyst.
Coupling Reactions: Palladium or copper catalysts are commonly employed, with bases such as triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a Grignard reagent would yield a new organosilicon compound, while addition of hydrogen bromide would result in a bromoalkene.
Applications De Recherche Scientifique
3-Bromo-1-(trimethylsilyl)-1-propyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-propyne: Lacks the trimethylsilyl group, making it more reactive and less sterically hindered.
1-(Trimethylsilyl)-1-propyne: Lacks the bromine atom, limiting its use in substitution reactions.
3-(Trimethylsilyl)-1-propyne: Similar structure but with different reactivity due to the position of the trimethylsilyl group.
Uniqueness
3-Bromo-1-(trimethylsilyl)-1-propyne is unique due to the combination of the bromine atom and the trimethylsilyl group. This combination allows for selective reactions and provides versatility in synthetic applications. The trimethylsilyl group offers steric protection, while the bromine atom enables substitution and coupling reactions.
Propriétés
IUPAC Name |
3-bromoprop-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrSi/c1-8(2,3)6-4-5-7/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPRPFRDVCCCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349040 | |
| Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38002-45-8 | |
| Record name | (3-Bromo-1-propyn-1-yl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




